N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidinone ring attached to a phenyl group, which is further connected to a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, division, adhesion, and stress response.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, low clearance, and a small volume of distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route begins with the preparation of 4-(2-oxopiperidin-1-yl)aniline, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxopiperidin-1-yl)phenyl)-2-chlorobenzamide
- N-(4-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)23-13-8-10-14(11-9-13)24-12-4-3-7-17(24)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGXPFRFKDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.